molecular formula C9H6BrFO2 B1445362 3-(4-Bromo-3-fluorophenyl)acrylic acid CAS No. 923266-17-5

3-(4-Bromo-3-fluorophenyl)acrylic acid

Cat. No. B1445362
CAS RN: 923266-17-5
M. Wt: 245.04 g/mol
InChI Key: LHHBEQSDZPKXEI-DUXPYHPUSA-N
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Description

“3-(4-Bromo-3-fluorophenyl)acrylic acid” is a chemical compound with the molecular formula C9H6BrFO2 . It is also known by other names such as “(E)-3-(3-Bromo-2-fluorophenyl)acrylic acid” and "(4-bromo-3-fluorophenyl)acetic acid" .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 3-Bromo-4-fluoro-benzaldehyde with malonic acid and piperidine in pyridine at 100°C for 3 hours . Another method involves the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-3-fluorophenyl)acrylic acid” consists of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromo-3-fluorophenyl)acrylic acid” include a molecular weight of 245.04 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Catalytic Protodeboronation

3-(4-Bromo-3-fluorophenyl)acrylic acid: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, a transformation that adds a methyl group across a double bond in a manner opposite to Markovnikov’s rule . This application is significant in the synthesis of complex organic molecules, such as cannabinoids and steroids.

Suzuki-Miyaura Coupling

The compound serves as a building block in the Suzuki-Miyaura coupling reaction . This cross-coupling reaction forms carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex chemical structures.

Radical-Polar Crossover Reactions

In organic synthesis, 3-(4-Bromo-3-fluorophenyl)acrylic acid can be involved in radical-polar crossover reactions . These reactions are a subset of chemical transformations that combine radical and polar mechanisms, enabling the formation of diverse molecular architectures.

Synthesis of Boronic Esters

The compound is also relevant in the synthesis of boronic esters, which are essential intermediates in organic chemistry. Boronic esters are known for their stability and are used in various chemical transformations, including homologations and conjunctive cross couplings .

Safety And Hazards

“3-(4-Bromo-3-fluorophenyl)acrylic acid” may cause eye irritation and chemical conjunctivitis. It may also cause skin irritation and gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea .

properties

IUPAC Name

(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBEQSDZPKXEI-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-fluorophenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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